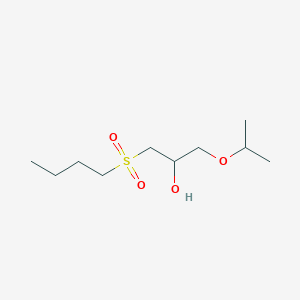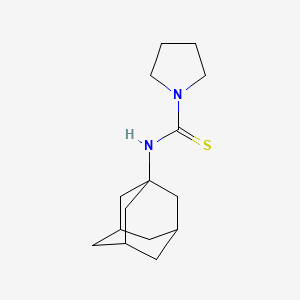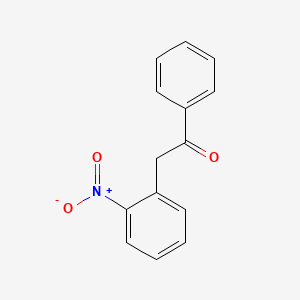![molecular formula C21H26O4 B5091247 4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)
4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde, also known as Ipragliflozin, is a drug that belongs to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. It is used for the treatment of type 2 diabetes mellitus, a metabolic disorder characterized by high blood sugar levels due to insulin resistance or inadequate insulin secretion. Ipragliflozin works by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and lower blood glucose levels.
Mécanisme D'action
4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden inhibits the SGLT2 protein, which is responsible for the reabsorption of glucose in the kidneys. By inhibiting SGLT2, ipragliflozin promotes the excretion of glucose in the urine, leading to lower blood glucose levels. This mechanism of action is independent of insulin secretion and insulin resistance, making ipragliflozin a unique therapeutic option for the treatment of type 2 diabetes.
Biochemical and physiological effects:
4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden has been shown to have several biochemical and physiological effects in patients with type 2 diabetes. It reduces the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion. This results in lower blood glucose levels, improved insulin sensitivity, and enhanced beta-cell function. 4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden also promotes weight loss and improves lipid metabolism by reducing triglyceride and LDL cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden has several advantages for lab experiments, including its unique mechanism of action, which is independent of insulin secretion and insulin resistance. This makes it a useful tool for studying the pathophysiology of type 2 diabetes and for testing new therapeutic approaches. However, ipragliflozin also has some limitations, including its specificity for SGLT2 and potential off-target effects on other transporters.
Orientations Futures
There are several future directions for research on ipragliflozin, including its potential use in combination with other therapies for type 2 diabetes, such as insulin and glucagon-like peptide 1 (GLP-1) receptor agonists. 4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden may also have potential applications in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Further research is needed to fully understand the long-term safety and efficacy of ipragliflozin and to explore its potential cardiovascular and renal benefits.
Méthodes De Synthèse
4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden can be synthesized by several methods, including the reaction of 4-chloro-3-methoxybenzaldehyde with 3-isopropylphenol, followed by the reaction of the resulting product with 4-(bromomethyl)-1-butanol and sodium hydroxide. The final product is obtained by the reaction of the intermediate with 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranose and trifluoroacetic acid.
Applications De Recherche Scientifique
4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden has been extensively studied for its efficacy and safety in the treatment of type 2 diabetes mellitus. It has been shown to significantly reduce HbA1c levels, fasting plasma glucose levels, and body weight in patients with type 2 diabetes. Moreover, it has been found to improve insulin sensitivity, beta-cell function, and lipid metabolism. 4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden has also been investigated for its potential cardiovascular and renal benefits in patients with type 2 diabetes.
Propriétés
IUPAC Name |
3-methoxy-4-[4-(3-propan-2-ylphenoxy)butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-16(2)18-7-6-8-19(14-18)24-11-4-5-12-25-20-10-9-17(15-22)13-21(20)23-3/h6-10,13-16H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWNIAGJVIQQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Isopropylphenoxy)butoxy]-3-methoxybenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B5091183.png)
![5-allyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5091184.png)
![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5091195.png)
![N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5091203.png)
![3-(2-oxo-2-{3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5091211.png)


![3-(4-bromophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5091227.png)
![1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B5091228.png)

![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5091260.png)
![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5091261.png)
